(Tyr15)-Fibrinopeptide B (Tyr15)-Fibrinopeptide B
Brand Name: Vulcanchem
CAS No.: 125455-56-3
VCID: VC21164237
InChI: InChI=1S/C75H102N20O27/c1-36(2)61(95-57(102)34-82-63(110)43-20-23-55(100)84-43)73(120)92-49(31-54(77)99)70(117)91-50(32-60(107)108)71(118)90-48(30-53(76)98)69(116)88-45(22-25-59(105)106)66(113)87-44(21-24-58(103)104)64(111)81-33-56(101)85-46(27-38-11-6-4-7-12-38)67(114)89-47(28-39-13-8-5-9-14-39)68(115)94-52(35-96)72(119)83-37(3)62(109)86-42(15-10-26-80-75(78)79)65(112)93-51(74(121)122)29-40-16-18-41(97)19-17-40/h4-9,11-14,16-19,36-37,42-52,61,96-97H,10,15,20-35H2,1-3H3,(H2,76,98)(H2,77,99)(H,81,111)(H,82,110)(H,83,119)(H,84,100)(H,85,101)(H,86,109)(H,87,113)(H,88,116)(H,89,114)(H,90,118)(H,91,117)(H,92,120)(H,93,112)(H,94,115)(H,95,102)(H,103,104)(H,105,106)(H,107,108)(H,121,122)(H4,78,79,80)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,61-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CNC(=O)C4CCC(=O)N4
Molecular Formula: C75H102N20O27
Molecular Weight: 1715.7 g/mol

(Tyr15)-Fibrinopeptide B

CAS No.: 125455-56-3

Cat. No.: VC21164237

Molecular Formula: C75H102N20O27

Molecular Weight: 1715.7 g/mol

* For research use only. Not for human or veterinary use.

(Tyr15)-Fibrinopeptide B - 125455-56-3

Specification

CAS No. 125455-56-3
Molecular Formula C75H102N20O27
Molecular Weight 1715.7 g/mol
IUPAC Name 4-[[2-[[4-amino-2-[[2-[[4-amino-2-[[3-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C75H102N20O27/c1-36(2)61(95-57(102)34-82-63(110)43-20-23-55(100)84-43)73(120)92-49(31-54(77)99)70(117)91-50(32-60(107)108)71(118)90-48(30-53(76)98)69(116)88-45(22-25-59(105)106)66(113)87-44(21-24-58(103)104)64(111)81-33-56(101)85-46(27-38-11-6-4-7-12-38)67(114)89-47(28-39-13-8-5-9-14-39)68(115)94-52(35-96)72(119)83-37(3)62(109)86-42(15-10-26-80-75(78)79)65(112)93-51(74(121)122)29-40-16-18-41(97)19-17-40/h4-9,11-14,16-19,36-37,42-52,61,96-97H,10,15,20-35H2,1-3H3,(H2,76,98)(H2,77,99)(H,81,111)(H,82,110)(H,83,119)(H,84,100)(H,85,101)(H,86,109)(H,87,113)(H,88,116)(H,89,114)(H,90,118)(H,91,117)(H,92,120)(H,93,112)(H,94,115)(H,95,102)(H,103,104)(H,105,106)(H,107,108)(H,121,122)(H4,78,79,80)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,61-/m0/s1
Standard InChI Key CBTOVBRASMPNTA-SQJYPKQASA-N
SMILES CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CNC(=O)C4CCC(=O)N4
Canonical SMILES CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CNC(=O)C4CCC(=O)N4

Introduction

Chemical Properties and Structure

Molecular Identification and Characterization

(Tyr15)-Fibrinopeptide B is precisely identified by its Chemical Abstracts Service (CAS) registry number 125455-56-3 . The compound has a molecular formula of C₇₅H₁₀₂N₂₀O₂₇, reflecting its complex peptide nature . Its molecular weight has been determined to be 1,715.73 Da according to some sources , or 1,715.78 Da in others , with this minor difference likely due to calculation methods.

The peptide is commonly available in lyophilized form with high purity levels exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC) . For research applications, proper storage requires maintaining the compound in dry conditions at -20°C, with recommendations to avoid repeated freeze/thaw cycles that could compromise structural integrity .

Structural Composition and Sequence

The amino acid sequence of (Tyr15)-Fibrinopeptide B is definitively established as:

Glp-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr

This sequence is also frequently represented in the abbreviated form: (Pyr)-GVNDNEEGFFSARY , where Pyr (or Glp) refers to pyroglutamic acid or pyroglutamate, a cyclized form of glutamic acid often found at the N-terminus of peptides. The presence of the tyrosine (Tyr) residue at position 15 is the defining characteristic of this particular fibrinopeptide variant.

Synonyms and Alternative Nomenclature

The compound is recognized by several synonymous designations in scientific literature and commercial catalogs:

SynonymReference
[TYR15] FIBRINOPEPTIDE B, HUMAN
FIBRINOPEPTIDE B, L-TYR
FIBRINOPEPTIDE B-TYR
GLP-GLY-VAL-ASN-ASP-ASN-GLU-GLU-GLY-PHE-PHE-SER-ALA-ARG-TYR
PGLU-GLY-VAL-ASN-ASP-ASN-GLU-GLU-GLY-PHE-PHE-SER-ALA-ARG-TYR
PYR-GLY-VAL-ASN-ASP-ASN-GLU-GLU-GLY-PHE-PHE-SER-ALA-ARG-TYR
PYROGLU-GLY-VAL-ASN-ASP-ASN-GLU-GLU-GLY-PHE-PHE-SER-ALA-ARG-TYR

This diversity in nomenclature reflects both the structural features of the peptide and various conventions used in different scientific contexts and commercial environments.

Biological Context and Function

Role in Coagulation Cascade

(Tyr15)-Fibrinopeptide B is directly related to the coagulation process through its parent molecule, fibrinopeptide B. In normal physiology, thrombin acts upon fibrinogen by cleaving fibrinopeptides from the molecule - specifically, fibrinopeptide A from the Aα chains and fibrinopeptide B from the Bβ chains . This cleavage process is essential for converting fibrinogen into covalently-linked fibrin monomers, which subsequently polymerize to form the fibrin clot.

The modified version with tyrosine at position 15 represents a synthetic or research variant that allows for additional studies of structure-function relationships and specific biological activities. The parent fibrinopeptide B contributes to the formation of beta-fibrin, which exhibits distinct structural properties compared to alpha beta-fibrin (formed when both fibrinopeptides A and B are released) .

Inflammatory Response Modulation

Research has demonstrated that human fibrinopeptide B (hFpB) exerts direct effects on cells involved in inflammation and tissue repair processes . The (Tyr15) variant likely shares many of these properties while potentially offering enhanced characteristics for research applications or specific biological activities.

Specifically, human fibrinopeptide B causes directed cell migration (chemotaxis) of neutrophils (PMN) and fibroblasts, with optimal activity observed at approximately 10⁻⁸ M concentration . This chemotactic activity can be specifically blocked by preincubating the peptide with antiserum to hFpB, confirming the specificity of the response .

The biological potency of fibrinopeptide B in this context is particularly noteworthy, as its chemotactic potency for neutrophils is equivalent to that of well-established chemotactic agents such as anaphylatoxin from the fifth component of human complement (C5a), leukotriene B4 (LTB4), and formyl-methionyl-leucyl-phenylalanine (fMLP) . For fibroblasts, the chemotactic activity of fibrinopeptide B is comparable to that of platelet-derived growth factor, a potent stimulator of fibroblast migration and proliferation .

Research Applications and Findings

Structural Implications in Fibrin Formation

Research examining fibrin ultrastructure has revealed that beta-fibrin, formed by the release of fibrinopeptide B (the parent molecule of (Tyr15)-Fibrinopeptide B), exhibits distinct structural properties compared to alpha beta-fibrin formed when both fibrinopeptides A and B are released by thrombin .

Beta-fibrin demonstrates weaker self-aggregation characteristics than alpha beta-fibrin. Under physiologic solvent conditions (0.15 mol/L of NaCl, 0.015 mol/L of Tris buffer pH 7.4) at 14°C, rapidly polymerizing alpha beta-fibrin forms a "coarse" matrix consisting of anastomosing fiber bundles with a mean diameter of 92 nm . In contrast, more slowly polymerizing variants develop networks of thicker fiber bundles with mean diameters of 118 nm and 186 nm respectively .

These structural differences have important implications for understanding clot architecture and stability in various physiological and pathological conditions, potentially informing therapeutic approaches to thrombotic disorders.

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